3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2177366-47-9
VCID: VC5084315
InChI: InChI=1S/C15H14F3NO2S2/c16-15(17,18)13-1-3-14(4-2-13)23(20,21)19-7-5-11(9-19)12-6-8-22-10-12/h1-4,6,8,10-11H,5,7,9H2
SMILES: C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C15H14F3NO2S2
Molecular Weight: 361.4

3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

CAS No.: 2177366-47-9

Cat. No.: VC5084315

Molecular Formula: C15H14F3NO2S2

Molecular Weight: 361.4

* For research use only. Not for human or veterinary use.

3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine - 2177366-47-9

Specification

CAS No. 2177366-47-9
Molecular Formula C15H14F3NO2S2
Molecular Weight 361.4
IUPAC Name 3-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Standard InChI InChI=1S/C15H14F3NO2S2/c16-15(17,18)13-1-3-14(4-2-13)23(20,21)19-7-5-11(9-19)12-6-8-22-10-12/h1-4,6,8,10-11H,5,7,9H2
Standard InChI Key RNOKPFDDEMJAMW-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

The compound 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic molecule that combines thiophene and pyrrolidine rings with a sulfonyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolidine ring, attachment of the thiophene moiety, and introduction of the sulfonyl group. Common reagents might include thiophene derivatives, pyrrolidine precursors, and sulfonyl chlorides.

StepReagentsConditions
1. Formation of Pyrrolidine RingPyrrolidine precursors (e.g., 1,4-diaminobutane)High temperature, acidic conditions.
2. Attachment of Thiophene MoietyThiophene derivatives (e.g., 3-bromothiophene)Palladium-catalyzed cross-coupling reactions.
3. Introduction of Sulfonyl GroupSulfonyl chlorides (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride)Basic conditions, low temperature.

Potential Applications

Compounds with similar structures have shown potential in various biological applications, including antiviral and anti-inflammatory activities. The presence of a thiophene ring and a sulfonyl group suggests that 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine could be explored for such purposes.

ApplicationRationale
Antiviral AgentsThiophene derivatives have been studied for their antiviral properties, particularly against influenza viruses .
Anti-inflammatory AgentsSulfonyl groups are common in anti-inflammatory drugs, suggesting potential for this compound in similar applications .

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